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Compound of Interest

Compound Name: N-Cyclohexylbenzamide

Cat. No.: B3048594 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound N-Cyclohexylbenzamide (CAS No: 1759-68-8), a molecule of interest in organic

synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for data acquisition.

Molecular Structure and Properties
IUPAC Name: N-Cyclohexylbenzamide

Molecular Formula: C₁₃H₁₇NO

Molecular Weight: 203.28 g/mol [1]

Structure: 
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Image Source: PubChem CID 15657

Spectroscopic Data Summary
The following sections provide a detailed summary of the NMR, IR, and MS data for N-
Cyclohexylbenzamide, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for N-Cyclohexylbenzamide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.77 – 7.69 m 2H

Aromatic (ortho-

protons of benzoyl

group)

7.45 t, J = 7.3 Hz 1H
Aromatic (para-proton

of benzoyl group)

7.38 t, J = 7.4 Hz 2H

Aromatic (meta-

protons of benzoyl

group)

6.00 s 1H Amide N-H

3.94
tdd, J = 11.8, 8.0, 4.0

Hz
1H

Cyclohexyl C-H

(methine adjacent to

N)

2.05 – 1.94 m 2H Cyclohexyl C-H₂

1.77 – 1.70 m 2H Cyclohexyl C-H₂

1.62 dd, J = 9.2, 3.7 Hz 1H Cyclohexyl C-H₂

1.47 – 1.32 m 2H Cyclohexyl C-H₂

1.25 – 1.13 m 3H Cyclohexyl C-H₂

Data sourced from a

400 MHz spectrum in

CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Cyclohexylbenzamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexylbenzamide
https://www.benchchem.com/product/b3048594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

166.62 Carbonyl (C=O)

135.04 Aromatic (quaternary carbon)

131.18 Aromatic C-H

128.45 Aromatic C-H

126.78 Aromatic C-H

48.65 Cyclohexyl C-H (methine adjacent to N)

33.18 Cyclohexyl C-H₂

25.53 Cyclohexyl C-H₂

24.87 Cyclohexyl C-H₂

Data sourced from a 75 MHz spectrum in

CDCl₃.[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for N-Cyclohexylbenzamide
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch Secondary Amide

3100-3000 C-H Stretch Aromatic

2930-2850 C-H Stretch Aliphatic (Cyclohexyl)

~1635 C=O Stretch (Amide I band) Amide

~1540 N-H Bend (Amide II band) Amide

1600, 1480 C=C Stretch Aromatic Ring

These are expected values

based on typical amide

spectra. The exact peak

positions can vary based on

the sample preparation

method (e.g., KBr pellet, thin

film).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI) for N-Cyclohexylbenzamide
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m/z Interpretation

203 [M]⁺˙ (Molecular Ion)

122
[C₆H₅CONH₂]⁺˙ (Fragment from cleavage of N-

Cyclohexyl bond)

105
[C₆H₅CO]⁺ (Benzoyl cation, often the base

peak)

77 [C₆H₅]⁺ (Phenyl cation)

Data sourced from NIST Mass Spectrometry

Data Center.[1]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexylbenzamide in ~0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set a spectral width of approximately 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.

Set a spectral width of approximately 220 ppm.

A higher number of scans will be required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Process the data similarly and reference the spectrum to the CDCl₃ solvent peak (77.16

ppm).

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of N-Cyclohexylbenzamide with ~100 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, data is collected over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of N-Cyclohexylbenzamide in a volatile

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, often

coupled with a Gas Chromatograph (GC-MS).
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Data Acquisition (GC-MS):

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

The separated compound enters the mass spectrometer's ion source.

Set the ionization energy to 70 eV for EI.

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Synthesis and Analysis Workflow
The logical flow from synthesis to spectroscopic characterization is a critical process in

chemical research. The following diagrams illustrate this workflow.

Benzoic Acid

Amide Coupling
(e.g., DCC/EDC or Acyl Chloride)

Cyclohexylamine

Reaction Mixture
Purification

(Recrystallization or
Column Chromatography)

Work-up Pure N-CyclohexylbenzamideIsolation

Click to download full resolution via product page

Caption: Synthesis workflow for N-Cyclohexylbenzamide.
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Pure N-Cyclohexylbenzamide

Spectroscopic Analysis

NMR
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Caption: Spectroscopic analysis workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3048594?utm_src=pdf-body-img
https://www.benchchem.com/product/b3048594?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexylbenzamide
https://www.benchchem.com/product/b3048594#spectroscopic-data-of-n-cyclohexylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b3048594#spectroscopic-data-of-n-cyclohexylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b3048594#spectroscopic-data-of-n-cyclohexylbenzamide-nmr-ir-ms
https://www.benchchem.com/product/b3048594#spectroscopic-data-of-n-cyclohexylbenzamide-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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